molecular formula C18H13ClF6N2O5 B2382563 [[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-(4-chlorophenyl)carbamate CAS No. 861208-34-6

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-(4-chlorophenyl)carbamate

Cat. No.: B2382563
CAS No.: 861208-34-6
M. Wt: 486.75
InChI Key: ZUDWGIHRANKPKV-UHFFFAOYSA-N
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Description

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-(4-chlorophenyl)carbamate is a useful research compound. Its molecular formula is C18H13ClF6N2O5 and its molecular weight is 486.75. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Antiarrhythmic Activity : A study by Banitt et al. (1977) describes the synthesis and evaluation of benzamides, including those derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide, for oral antiarrhythmic activity in mice. These compounds showed considerable variation in antiarrhythmic activity based on the basicity of the amine nitrogen and the nature of the link between the heterocycle and amide nitrogen (Banitt, Bronn, Coyne, & Schmid, 1977).

  • Anti-Pneumocystis Carinii Activity : Rahmathullah et al. (1999) synthesized carbamate analogues of 2,5-bis(4-amidinophenyl)furan, including those with 2,2,2-trichloroethoxycarbonyl groups. These compounds were evaluated as prodrugs against Pneumocystis carinii pneumonia in an immunosuppressed rat model, showing significant activity (Rahmathullah, Hall, Bender, McCurdy, Tidwell, & Boykin, 1999).

  • Application as a Protecting Group in Synthesis : Zeghida and Demeunynck (2007) utilized the 2,2,2-trichloroethoxycarbonyl (Troc) group, a component of the compound , as a protecting group for aminoacridines. This approach efficiently solved the problem of by-product formation in the synthesis of aromatic amines (Zeghida & Demeunynck, 2007).

  • Synthesis of α-Trifluoromethyl α-Amino Acids : Research by Burger et al. (2006) involved the synthesis of α-trifluoromethyl α-amino acids using 5-benzyloxy-4-trifluoromethyl-1,3-oxazoles, which were obtained from related compounds, demonstrating a new route toward these amino acids (Burger, Hennig, Tsouker, Spengler, Albericio, & Koksch, 2006).

Biochemical Analysis

Biochemical Properties

The compound “[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-(4-chlorophenyl)carbamate” has been found to interact with various enzymes and proteins. For instance, it has shown considerable binding to AURKA and VEGFR-2 residues . The bridging −NH group forms a hydrogen bond with Glu 260 of synthesized derivatives .

Cellular Effects

In cellular studies, “this compound” has demonstrated effects on various types of cells. For example, it has been used to investigate the antiglioma cancer efficacy in a human glioblastoma cancer cell line (LN229) . The compound has shown cytotoxic and apoptotic effects in these cells .

Molecular Mechanism

The molecular mechanism of action of “this compound” involves binding interactions with biomolecules and changes in gene expression. The compound has shown considerable binding to AURKA and VEGFR-2 residues, with binding affinities ranging from −9.8 to −7.9 kcal/mol .

Properties

IUPAC Name

[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-(4-chlorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF6N2O5/c19-10-1-3-11(4-2-10)26-16(29)32-27-15(28)13-7-12(30-8-17(20,21)22)5-6-14(13)31-9-18(23,24)25/h1-7H,8-9H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUDWGIHRANKPKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)ONC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.